molecular formula C14H16O B1293758 2-Isobutoxynaphthalene CAS No. 2173-57-1

2-Isobutoxynaphthalene

Cat. No.: B1293758
CAS No.: 2173-57-1
M. Wt: 200.28 g/mol
InChI Key: XOHIHZHSDMWWMS-UHFFFAOYSA-N
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Description

2-Isobutoxynaphthalene, also known as 2-(2-Methylpropoxy)naphthalene, is an organic compound with the molecular formula C14H16O. It is a member of the naphthalene family and is characterized by a naphthalene ring substituted with an isobutoxy group at the second position. This compound is known for its sweet, fruity, and floral odor, often described as resembling orange blossom .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutoxynaphthalene can be synthesized through the etherification of naphthol with isobutanol. The process involves refluxing naphthol with a surplus of isobutanol in the presence of sulfuric acid . The reaction proceeds as follows:

    Deprotonation of Naphthol: In a basic medium, naphthol is deprotonated to form a phenolate ion.

    Nucleophilic Substitution: The phenolate ion then undergoes nucleophilic substitution with isobutanol, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives

Scientific Research Applications

2-Isobutoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutoxynaphthalene involves its interaction with specific molecular targets and pathways. As an ether, it can participate in hydrogen bonding and van der Waals interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.

Properties

IUPAC Name

2-(2-methylpropoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHIHZHSDMWWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051484
Record name 2-(2-Methylpropoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl isobutyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

308.00 to 309.00 °C. @ 760.00 mm Hg
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00123 mg/mL, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Naphthyl isobutyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2173-57-1
Record name 2-(2-Methylpropoxy)naphthalene
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URL https://commonchemistry.cas.org/detail?cas_rn=2173-57-1
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Record name 2-(2-Methylpropoxy)naphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-(2-methylpropoxy)-
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Record name 2-(2-Methylpropoxy)naphthalene
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Record name Isobutyl 2-naphthyl ether
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Record name 2-(2-METHYLPROPOXY)NAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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